![molecular formula C11H9F3O B13672558 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13672558.png)
1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is an organic compound characterized by the presence of three fluorine atoms and a tetrahydrobenzoannulene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one typically involves the fluorination of a suitable precursor. One common method involves the reaction of a benzoannulene derivative with a fluorinating agent such as trifluoromethyl hypofluorite under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective fluorination.
Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available starting materials. The process includes the preparation of the benzoannulene core, followed by selective fluorination and subsequent purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoannulene derivatives.
Applications De Recherche Scientifique
1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mécanisme D'action
The mechanism of action of 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one involves its interaction with molecular targets through its fluorine atoms and tetrahydrobenzoannulene core. The fluorine atoms can form strong hydrogen bonds and dipole interactions with biological molecules, influencing their activity. The compound may also interact with specific enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-ol: A similar compound with a hydroxyl group instead of fluorine atoms.
- 3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: Another fluorinated compound with a different core structure.
Uniqueness: 1,3,4-Trifluoro-6,7,8,9-tetrahydro-5H-benzo7annulen-5-one is unique due to the presence of three fluorine atoms, which impart distinct chemical and physical properties. These properties include increased lipophilicity, enhanced metabolic stability, and the ability to form strong interactions with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H9F3O |
|---|---|
Poids moléculaire |
214.18 g/mol |
Nom IUPAC |
1,3,4-trifluoro-6,7,8,9-tetrahydrobenzo[7]annulen-5-one |
InChI |
InChI=1S/C11H9F3O/c12-7-5-8(13)11(14)10-6(7)3-1-2-4-9(10)15/h5H,1-4H2 |
Clé InChI |
UELLYZSLWLKFCM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=O)C2=C(C1)C(=CC(=C2F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13672477.png)
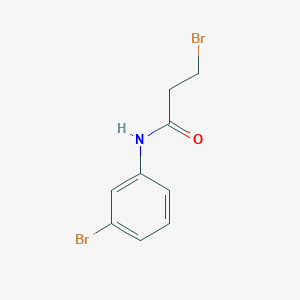
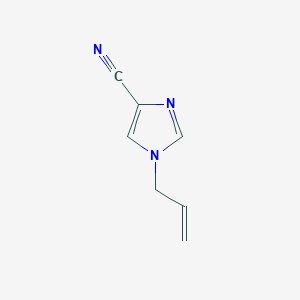
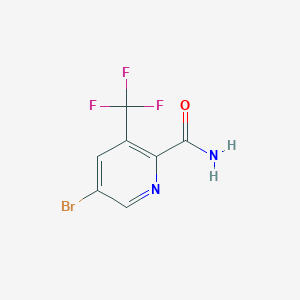
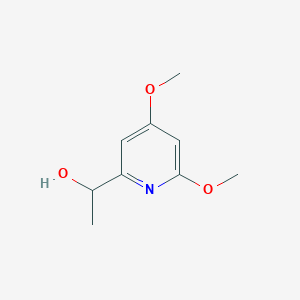

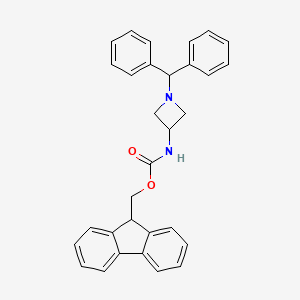
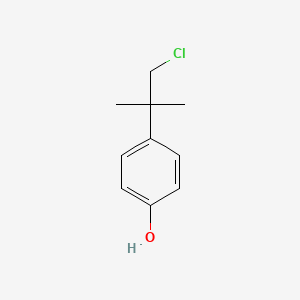

![3-Iodo-2-methylimidazo[1,2-b]pyridazine](/img/structure/B13672532.png)
![(4-Amino-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13672533.png)
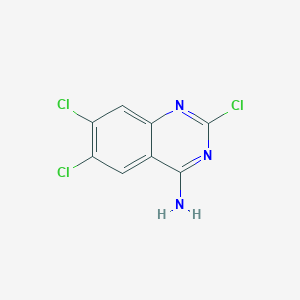
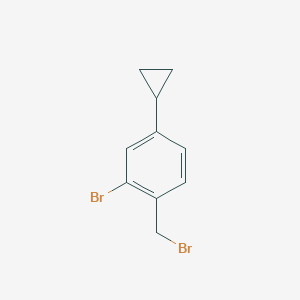
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)
